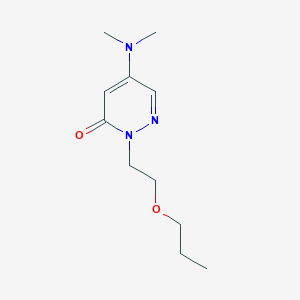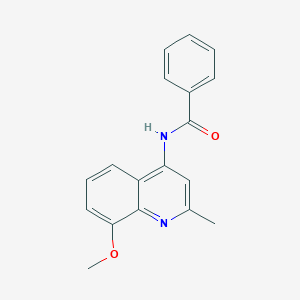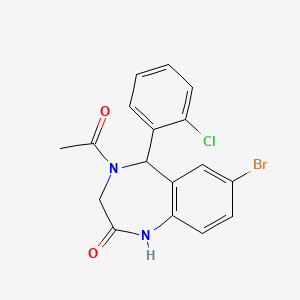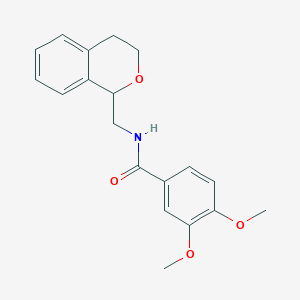
5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone, also known as DPPE, is a pyridazinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DPPE is a white crystalline powder that is soluble in organic solvents and water.
Mécanisme D'action
The mechanism of action of 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone is not fully understood, but it is believed to involve the formation of a metal complex with copper ions. This complex may then interact with biological molecules, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone has been shown to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe and photosensitizer, 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone has been studied for its potential as an antioxidant and anti-inflammatory agent. 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone is its selectivity for copper ions, which makes it a useful tool for the detection of copper in biological samples. However, one limitation of 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone. One potential direction is the development of new synthetic routes to improve the yield and purity of 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone. Additionally, further studies are needed to fully understand the mechanism of action of 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone and its potential applications in various fields. Finally, the development of new derivatives of 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone may lead to the discovery of compounds with even greater selectivity and efficacy.
Méthodes De Synthèse
5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone can be synthesized using a multistep synthetic route. The synthesis begins with the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-hydrazinoacetylacetone. The resulting compound is then reacted with 2-chloroethyl propyl ether to form 3-(2-propoxyethyl)-5-hydrazinoacetylacetone. Finally, the compound is reacted with dimethylamine to form 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone.
Applications De Recherche Scientifique
5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone has shown potential in various scientific research applications. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone has been shown to selectively bind to copper ions, making it a useful tool for the detection of copper in biological samples. 5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone has also been studied for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent, which then produces reactive oxygen species that can kill cancer cells.
Propriétés
IUPAC Name |
5-(dimethylamino)-2-(2-propoxyethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-4-6-16-7-5-14-11(15)8-10(9-12-14)13(2)3/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEAYIBVAHPZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCN1C(=O)C=C(C=N1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylamino)-2-(2-propoxyethyl)-3(2H)-pyridazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B5217842.png)
![ethyl 5-methyl-4-oxo-3-[1-(propoxycarbonyl)propyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5217852.png)

![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5217869.png)
![N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5217877.png)
![3-butoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5217881.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5217888.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B5217894.png)
![3-methyl-N-{1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5217898.png)

![methyl [(6-{[(2-pyridinylthio)acetyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5217909.png)

![5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5217933.png)
![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5217939.png)